molecular formula C9H7F3O B1601918 2-(4-(Trifluoromethyl)phenyl)acetaldehyde CAS No. 30934-62-4

2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Cat. No. B1601918
CAS RN: 30934-62-4
M. Wt: 188.15 g/mol
InChI Key: JILROKHULOFASY-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a chemical compound with the empirical formula C9H7F3O . It has a molecular weight of 188.15 . The compound is a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde can be represented by the SMILES string [H]C(CC1=CC=C(C(F)(F)F)C=C1)=O . The InChI representation is 1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 .


Physical And Chemical Properties Analysis

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a solid at room temperature . It has a molecular weight of 188.15 . The compound is stable under normal conditions but should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

  • Acid-free Organocatalytic Acetalization : A study by Kotke and Schreiner (2006) presented an acid-free, organocatalytic acetalization method using N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which effectively converts aldehydes into their acetals at room temperature. This method is noted for its mildness and practicality, particularly for acid-labile and unsaturated aldehydes (Kotke & Schreiner, 2006).

  • Recyclable Lewis Acid Catalyst : Research by Gándara et al. (2008) described the use of an Indium Layered MOF (Metal-Organic Framework) as a recyclable Lewis acid catalyst for the acetalization of aldehydes. This structure exhibits efficiency in catalytic activity, especially with compounds that have square-shaped channels (Gándara et al., 2008).

  • Synthesis Involving Aldehydes : Filler et al. (1996) demonstrated the use of 2,4,6-tris(trifluoromethyl)phenyllithium in reactions with acetaldehyde and acrolein to yield corresponding alcohols. This study highlights the potential of trifluoromethylated phenyl groups in synthesizing various compounds (Filler et al., 1996).

  • Synthesis of Amino Acid Esters : Jacobsen-Bauer and Simchen (1988) researched the reaction of aromatic aldehydes with ketene acetal to produce amino acid esters, demonstrating the versatility of aldehydes in synthesizing complex organic compounds (Jacobsen-Bauer & Simchen, 1988).

  • Complexation of Aldehydes and Ketones : A study by King, Tsunoda, and Gabbaï (2002) characterized adducts formed by the interaction of trimeric perfluoro-ortho-phenylene mercury with organic carbonyls, including acetaldehyde. This research provides insight into the complexation processes involving aldehydes and ketones (King, Tsunoda, & Gabbaï, 2002).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILROKHULOFASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558655
Record name [4-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)acetaldehyde

CAS RN

30934-62-4
Record name [4-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Trifluoromethyl)phenyl)acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Instead of 3-(trifluoromethyl)phenethyl alcohol, 4-(trifluoromethyl)phenethyl alcohol was used and treated by the same technique as in Reference Example 19-1 to give the titled compound as a yellow oil.
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Synthesis routes and methods II

Procedure details

To a solution of 1-(2-methoxy-vinyl)-4-trifluoromethylbenzene (10.5 g, 0.052 mol, from step (i) above) in 158 ml acetone was added 107.3 ml 3 M HCl and stirred at 45° C. for 4 h. Acetone was evaporated under reduced pressure and the residue was partitioned between water and ether. Organic layer was washed with NaHCO3, brine and dried over sodium sulfate. Solvent evaporation under reduced pressure afforded the sub-title compound (9.4 g ) as pale yellow liquid. This was directly taken for next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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